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molecular formula C11H15NO3 B8043727 N-Ethyl-N-(2-hydroxyethyl)-4-formyl-3-hydroxyaniline

N-Ethyl-N-(2-hydroxyethyl)-4-formyl-3-hydroxyaniline

Cat. No. B8043727
M. Wt: 209.24 g/mol
InChI Key: IZTUMTUNOOYWQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05756740

Procedure details

To a solution of 29.8 g (0.1 mole) of 3-acetoxy-N-(2-acetoxyethyl)-N-ethyl-4-formylaniline in 175 mL of methanol was added a solution of 17.5 g of sodium hydroxide in 175 mL of water. The mixture was stirred at room temperature overnight. Most of the methanol in the reaction mixture was evaporated with a rotary evaporator and the residue was diluted to 300 mL with water. The pH was adjusted to 6.5-7.0 by adding conc. HC1 (ca. 15-20 mL) slowly. The mixture was then extracted with ether (400 mL×3). The combined ether extracts were dried over MgSO4 and evaporated with a rotary evaporator to give 20.19 g (95%) of the product.
Name
3-acetoxy-N-(2-acetoxyethyl)-N-ethyl-4-formylaniline
Quantity
29.8 g
Type
reactant
Reaction Step One
Quantity
17.5 g
Type
reactant
Reaction Step One
Quantity
175 mL
Type
solvent
Reaction Step One
Name
Quantity
175 mL
Type
solvent
Reaction Step One
Yield
95%

Identifiers

REACTION_CXSMILES
C([O:4][C:5]1[CH:6]=[C:7]([CH:17]=[CH:18][C:19]=1[CH:20]=[O:21])[N:8]([CH2:11][CH2:12][O:13]C(=O)C)[CH2:9][CH3:10])(=O)C.[OH-].[Na+]>CO.O>[CH2:9]([N:8]([CH2:11][CH2:12][OH:13])[C:7]1[CH:17]=[CH:18][C:19]([CH:20]=[O:21])=[C:5]([OH:4])[CH:6]=1)[CH3:10] |f:1.2|

Inputs

Step One
Name
3-acetoxy-N-(2-acetoxyethyl)-N-ethyl-4-formylaniline
Quantity
29.8 g
Type
reactant
Smiles
C(C)(=O)OC=1C=C(N(CC)CCOC(C)=O)C=CC1C=O
Name
Quantity
17.5 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
175 mL
Type
solvent
Smiles
CO
Name
Quantity
175 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Most of the methanol in the reaction mixture was evaporated with a rotary evaporator
ADDITION
Type
ADDITION
Details
the residue was diluted to 300 mL with water
ADDITION
Type
ADDITION
Details
by adding conc. HC1 (ca. 15-20 mL) slowly
EXTRACTION
Type
EXTRACTION
Details
The mixture was then extracted with ether (400 mL×3)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined ether extracts were dried over MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated with a rotary evaporator

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)N(C1=CC(=C(C=C1)C=O)O)CCO
Measurements
Type Value Analysis
AMOUNT: MASS 20.19 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 96.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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